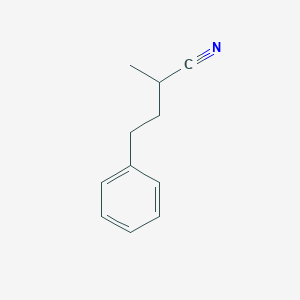
2-Methyl-4-phenylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to a butane chain, which is further substituted with a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding nitrile. Another method involves the nucleophilic substitution reaction of 2-methyl-4-phenylbutyl bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Methyl-4-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that reacts with electrophiles to form substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbutanenitrile: Similar structure but lacks the methyl group.
4-Oxo-4-phenylbutanenitrile: Contains a ketone group instead of a methyl group.
Benzenebutanenitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
Uniqueness
2-Methyl-4-phenylbutanenitrile is unique due to the presence of both a methyl group and a phenyl group on the butane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-methyl-4-phenylbutanenitrile |
InChI |
InChI=1S/C11H13N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
Clé InChI |
NMTJMXBJZJSGFM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

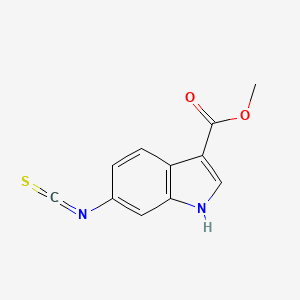
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
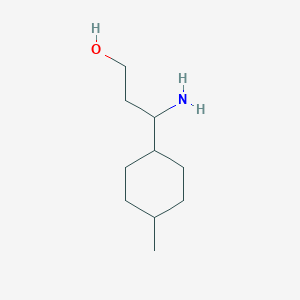
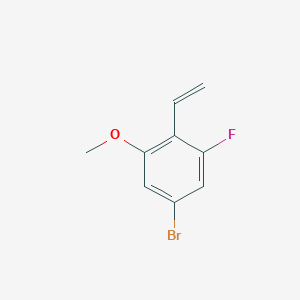
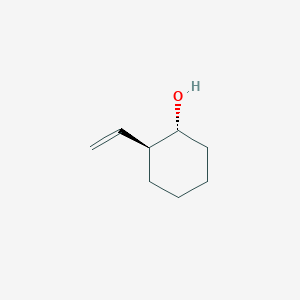

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
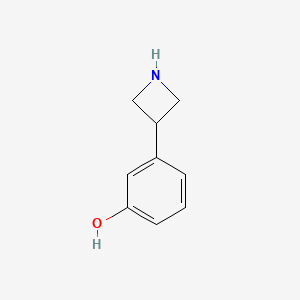
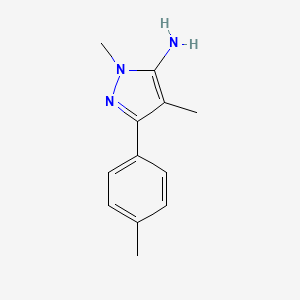
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
